1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol
Brand Name:
Vulcanchem
CAS No.:
140623-93-4
VCID:
VC21137332
InChI:
InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-9(5)15)6-4-17-7(3-13)8(6)14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,8+/m1/s1
SMILES:
CC1=CN(C(=O)NC1=O)C2COC(C2O)CO
Molecular Formula:
C10H14N2O5
Molecular Weight:
242.23 g/mol
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol
CAS No.: 140623-93-4
Cat. No.: VC21137332
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140623-93-4 |
|---|---|
| Molecular Formula | C10H14N2O5 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 1-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-9(5)15)6-4-17-7(3-13)8(6)14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,8+/m1/s1 |
| Standard InChI Key | PVDLLCLDSAFEFJ-PRJMDXOYSA-N |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@@H]([C@H]2O)CO |
| SMILES | CC1=CN(C(=O)NC1=O)C2COC(C2O)CO |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2COC(C2O)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator